molecular formula C11H8O3<br>HOC10H6COOH<br>C11H8O3 B147047 3-Hydroxy-2-naphthoic acid CAS No. 92-70-6

3-Hydroxy-2-naphthoic acid

Cat. No.: B147047
CAS No.: 92-70-6
M. Wt: 188.18 g/mol
InChI Key: ALKYHXVLJMQRLQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxy-2-naphthoic acid is an organic compound that serves as a precursor to many anilides, such as Naphthol AS . These anilides are reactive towards diazonium salts, leading to the formation of deeply colored azo compounds .

Mode of Action

The compound interacts with its targets through a process known as azo coupling . This reaction involves the coupling of this compound with diazonium salts, resulting in the formation of azo compounds . These azo compounds are known for their vibrant colors and are used in the production of dyes .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 2-naphthol, leading to the formation of this compound . The compound also plays a role in the formation of azo dyes, which involves the reaction of anilides with diazonium salts .

Result of Action

The primary result of the action of this compound is the formation of deeply colored azo compounds . These compounds are used in the production of various dyes and pigments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Kolbe-Schmitt reaction, which leads to the formation of the compound, requires specific temperature conditions (220 – 260℃) for optimal results . Additionally, the compound’s stability and efficacy in the production of dyes and pigments can be affected by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

3-Hydroxy-2-naphthoic acid is typically synthesized through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

3-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

    2-Hydroxy-1-naphthoic acid: This compound has a hydroxyl group at the 2-position and a carboxyl group at the 1-position of the naphthalene ring.

    6-Hydroxy-2-naphthoic acid: This isomer has the hydroxyl group at the 6-position and the carboxyl group at the 2-position.

The unique positioning of the hydroxyl and carboxyl groups in this compound makes it particularly suitable for specific synthetic applications, such as the production of azo dyes and task-specific ionic liquids .

Properties

IUPAC Name

3-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)
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InChI Key

ALKYHXVLJMQRLQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
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Molecular Formula

C11H8O3
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Related CAS

14206-62-3 (sodium salt)
Record name 3-Hydroxy-2-naphthalenecarboxylic acid
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DSSTOX Substance ID

DTXSID3026560
Record name 3-Hydroxy-2-naphthoic acid
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Molecular Weight

188.18 g/mol
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Physical Description

Dry Powder, Pale yellow solid; [Merck Index] Pale yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-
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Flash Point

>150 °C c.c.
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Solubility

Sol in benzene, chloroform, alkaline soln; freely soluble in alcohol and ether, SOL IN TOLUENE, 0.1 wt% in water at 25 °C, Solubility in water, g/100ml: 0.047 (very poor)
Record name 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID
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Vapor Pressure

0.00000054 [mmHg], Vapor pressure, Pa at 25 °C: (negligible)
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Color/Form

Very pale yellow crystals, Yellow rhombic leaflets

CAS No.

92-70-6
Record name 3-Hydroxy-2-naphthoic acid
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Melting Point

222-223 °C, Lemon to greenish yellow, odorless powder, MP: 218 °C (minimum) /Commercial product, 98% purity/, 220 °C
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Synthesis routes and methods I

Procedure details

A similar procedure is used to prepare 1-bromo-2-hydroxy-3-naphthoic acid except that bromine is used instead of chlorine.
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 is followed in every detail except that a mixture of 2-hydroxynaphthalene (83 grams; 0.576 mole), 45% potassium hydroxide (69.7 grams; 0.559 mole), and potassium carbonate (20 grams; 0.145 mole) is employed initially, the dehydrated reaction mixture is heated under 60 psi of carbon dioxide for 10 hours, and the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C. There is obtained 25.5 grams of 6-hydroxy-2-naphthoic acid (48.1% of theoretical), and 4.6 grams of 3-hydroxy-2-naphthoic acid.
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Synthesis routes and methods III

Procedure details

A stirred autoclave is charged with 1220 parts of β-naphthol, 620 parts of caustic soda solution (50% by weight strength) and 360 parts of 1,2-diphenoxyethane. The mixture is heated while stirring to an internal temperature of 260° C. and kept at this temperature for ten minutes as in Example 4. Residual moisture is removed from the autoclave within five minutes at 100 mm pressure; dehydration is practically complete. Carbon dioxide is then passed into the autoclave at an internal temperature of 260° C. up to a pressure of 7 atmospheres. Carboxylation followed by processing are carried out as in Example 4. The mixture of organic phase and aqueous phase is acidified to about pH 5 at a temperature of 95° C. with vigorous stirring and the β-naphthol liberated is separated with the organic phase. The clear aqueous phase is heated to 85° to 90° C., acidified to pH about 3 with hydrochloric acid and stirred for another thirty minutes. After cooling to 50° C. the yellowish crystals of 2-hydroxy-naphthalene-3-carboxylic acid are suction filtered and dried at 70° C. in vacuo. 550 parts (75.5% of theory based on reacted β-naphthol) of 2-hydroxynaphthalene-3-carboxylic acid is obtained with a melting point of 214° to 216° C.
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Synthesis routes and methods IV

Procedure details

A stirred autoclave is charged with 1210 parts of β-naphthol, 620 parts of caustic soda solution (50% by weight strength) and 300 parts of 1,2-dinaphthoxyethane. As described in Example 4 the mixture is heated to an internal temperature of 260° C. while stirring and kept at this temperature for ten minutes. During this period the residual moisture is removed from the autoclave by applying 100 mm pressure. Dehydration is practically complete. Carbon dioxide is then introduced at the internal temperature of 260° C. up to a pressure of 7 atmospheres. After the absorption of carbon dioxide is completed the β-naphthol formed in the reaction is distilled off in vacuo. Further processing is carried out as in Example 5. 525 parts (72% of theory based on reacted β-naphthol) of 2-hydroxy-naphthalene-3-carboxylic acid is obtained with a melting point of 212° to 215° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-naphthoic acid
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3-Hydroxy-2-naphthoic acid
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Reactant of Route 5
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Reactant of Route 6
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